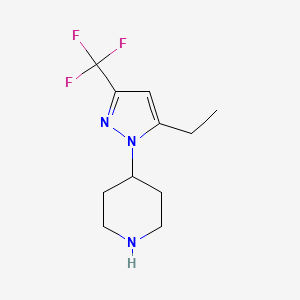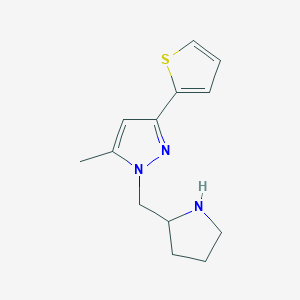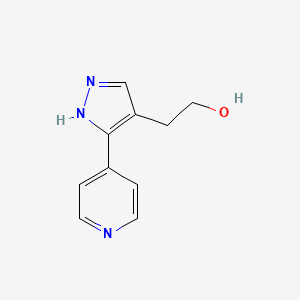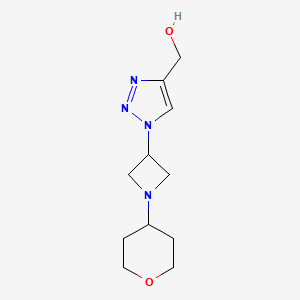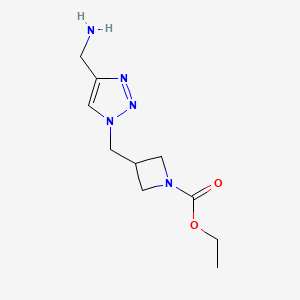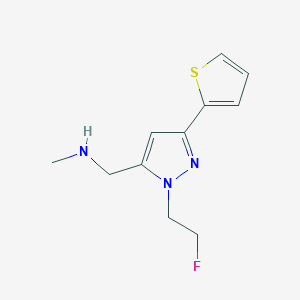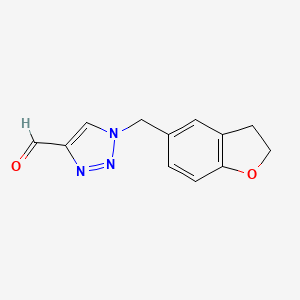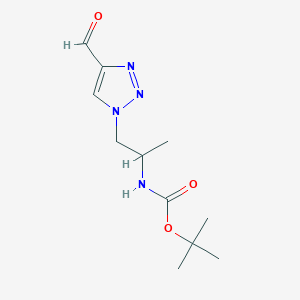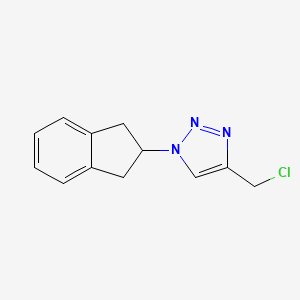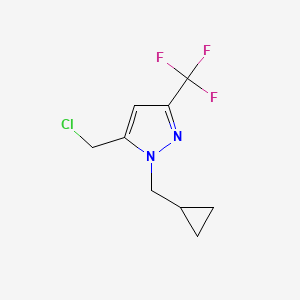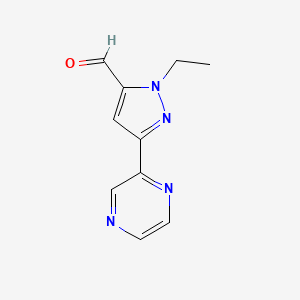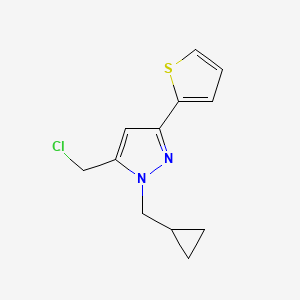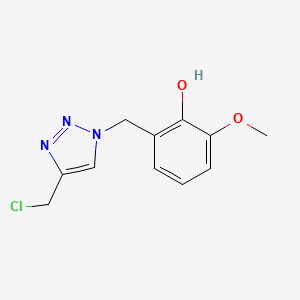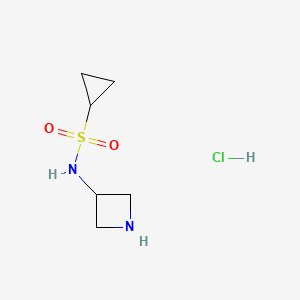![molecular formula C10H12ClNO B1492756 trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2155614-33-6](/img/structure/B1492756.png)
trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conformational Preferences and Folding
The study of cyclobutane-containing oligomers, such as those derived from trans-2-aminocyclobutane carboxylic acid, reveals a marked preference for these compounds to fold into well-defined helical conformations. This characteristic is observed both in solution and solid state, suggesting potential applications in designing biomimetic structures and materials (Fernandes et al., 2010).
Stereoselective Synthesis
The stereoselective synthesis of cyclobutane derivatives, including the development of methodologies for preparing bis(cyclobutane) beta-dipeptides, highlights the significance of cyclobutane motifs in designing rigid, conformationally constrained molecules. These molecules have implications for drug design and the study of protein-protein interactions, where the precise control over molecular conformation is crucial (Izquierdo et al., 2005).
Secondary Structure in Peptides
Research into the secondary structure of short β-peptides based on cyclobutane derivatives demonstrates how the chirality of monomeric residues can influence the folding of oligopeptides. This understanding is pivotal for the rational design of new short foldamers, offering a versatile method to predict and control the backbone folds of designed cyclobutane β-peptides. Such insights are valuable for developing novel biocompatible polymers with specific structural properties (Gorrea et al., 2012).
Amphiphilic Applications
The study of chiral cyclobutane β-amino acid-based amphiphiles explores the influence of cis/trans stereochemistry on their physicochemical behavior, molecular organization, and morphology. These insights have implications for the rational design of functional materials, including drug delivery systems and molecular scaffolds for tissue engineering (Sorrenti et al., 2016).
Molecular Structure and Synthesis
The synthesis and structural characterization of cyclobutane-derived diamines provide foundational knowledge for their use as sterically constrained building blocks in drug discovery. Understanding the conformational preferences of these compounds aids in the design of molecules with specific interactions and activities, crucial for the development of new therapeutics (Radchenko et al., 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-(2-chloroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-3-1-2-4-8(7)12-9-5-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRVGTCOQFBUQR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



